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Compound Name: (Z)-3-Chloro-2-pentene

Cat. No.: B3261319 Get Quote

An In-depth Technical Guide on the Reactivity of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Z)-3-chloro-2-pentene is a vinyl halide of interest for studying the influence of stereochemistry

on chemical reactivity. This technical guide provides a comprehensive analysis of its core

reactivity, focusing on reactions at the carbon-chlorine bond and the carbon-carbon double

bond. Due to the limited availability of specific experimental literature for this compound, this

document leverages established principles of organic chemistry to predict its behavior in

nucleophilic substitution, elimination, and electrophilic addition reactions. Detailed reaction

mechanisms are illustrated, and representative experimental protocols are provided as

practical examples for laboratory application.

Introduction and Physicochemical Properties
(Z)-3-chloro-2-pentene is an organochlorine compound featuring a chlorine atom attached to

an sp²-hybridized carbon, classifying it as a vinylic halide. The '(Z)' designation indicates that

the higher priority groups on each side of the double bond (the chlorine and the adjacent

methyl group) are on the same side. This defined stereochemistry makes it an excellent

substrate for mechanistic studies in organic synthesis.

The reactivity of (Z)-3-chloro-2-pentene is primarily dictated by two functional sites: the vinylic

carbon-chlorine bond and the electron-rich π-system of the alkene. Understanding the interplay
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and competition between reaction pathways at these sites is crucial for its application as a

synthetic intermediate.

Table 1: Physicochemical Properties of (Z)-3-chloro-2-
pentene

Property Value Reference(s)

IUPAC Name (Z)-3-chloropent-2-ene [1]

CAS Number 34238-52-3 [1][2]

Molecular Formula C₅H₉Cl [1][3]

Molecular Weight 104.58 g/mol [1][3]

Boiling Point ~103.8 °C (estimate) [2]

Density ~0.906 g/mL at 25°C [2]

Canonical SMILES CCC(=C/C)Cl [2]

InChIKey
VSQKJRIDGSFPSI-

HYXAFXHYSA-N
[3][4]

Core Reactivity Profile
The reactivity of (Z)-3-chloro-2-pentene can be divided into two main categories: reactions

involving the C-Cl bond and reactions involving the C=C double bond.

Reactions at the Vinylic C-Cl Bond
The direct substitution or elimination of the chlorine atom is challenging compared to its

saturated (alkyl halide) counterparts.

Nucleophilic substitution reactions via standard Sₙ1 or Sₙ2 mechanisms are generally

considered difficult for vinylic halides.[5][6]

Sₙ2 Infeasibility: The Sₙ2 mechanism requires a backside attack by the nucleophile, which is

sterically blocked by the electron density of the double bond and the molecule's planar

geometry at the sp² center.
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Sₙ1 Infeasibility: The Sₙ1 mechanism would require the formation of a highly unstable vinylic

carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable,

making this pathway kinetically prohibitive under standard conditions.

While direct Sₙ1/Sₙ2 reactions are disfavored, substitution can sometimes occur under harsh

conditions or via alternative pathways like addition-elimination or metal-catalyzed cross-

coupling reactions, though specific data for (Z)-3-chloro-2-pentene is not readily available.

In the presence of a strong, non-nucleophilic base, (Z)-3-chloro-2-pentene is expected to

undergo an elimination reaction to form an alkyne.[7] The most plausible pathway is an E2

mechanism, where a proton is abstracted from the adjacent carbon (C4), and the chloride ion is

eliminated simultaneously to form a triple bond.

(Z)-3-chloro-2-pentene
+ H-X

Tertiary Carbocation
(More Stable)

 Protonation at C2
(Markovnikov's Rule)

Secondary Carbocation
(Less Stable)

 Protonation at C3

Major Product
(3,3-dihalopentane)

 Nucleophilic
Attack by X⁻

Minor Product
(2,3-dihalopentane)

 Nucleophilic
Attack by X⁻
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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